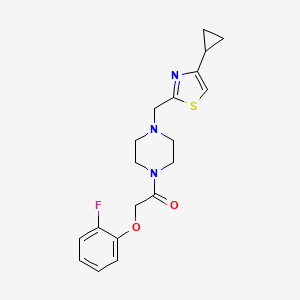
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone
Description
This compound features a piperazine core substituted with a cyclopropylthiazole-methyl group and a 2-fluorophenoxy-ethanone moiety. The cyclopropylthiazole group may enhance metabolic stability compared to bulkier aromatic systems, while the 2-fluorophenoxy moiety could influence target binding via electronic effects .
Propriétés
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c20-15-3-1-2-4-17(15)25-12-19(24)23-9-7-22(8-10-23)11-18-21-16(13-26-18)14-5-6-14/h1-4,13-14H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOQCIHJGBKGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound notable for its complex structure, which integrates a piperazine ring, a thiazole moiety, and a fluorophenoxy group. These structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 373.51 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Piperazine Ring | Known for its diverse biological activities, often acting as a scaffold in drug design. |
| Thiazole Moiety | Associated with various pharmacological properties including antimicrobial and anticancer activities. |
| Fluorophenoxy Group | Enhances lipophilicity and may improve receptor binding affinity. |
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies on related compounds have shown promising results against various cancer cell lines. The compound's mechanism may involve the inhibition of specific kinases or receptors involved in tumor proliferation.
- In Vitro Studies : Preliminary assays suggest that this compound exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- IC50 Values : While specific IC50 values for this compound are not well-documented, analogs have demonstrated IC50 values in the low micromolar range against various cancer types, suggesting a similar potency.
The biological activity is likely mediated through:
- Receptor Interaction : The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
- Enzyme Inhibition : Similar compounds have shown to inhibit kinases associated with cancer progression, indicating a potential pathway for this compound as well.
Case Studies
- Study on Related Thiazole Derivatives : A study published in Journal of Medicinal Chemistry evaluated thiazole derivatives and found that modifications at the piperazine position significantly affected their antitumor activity. This suggests that structural variations in this compound could enhance its efficacy.
- Pharmacokinetics and Toxicology : Research into the pharmacokinetics of similar compounds indicates favorable absorption and distribution profiles, although toxicity assessments remain crucial for clinical applications.
Synthesis and Optimization
The synthesis of this compound typically involves:
- Multi-step organic reactions including nucleophilic substitutions.
- Optimization of reaction conditions to enhance yield and purity.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structural Analogs
Structural Features and Physicochemical Properties
The compound’s piperazine-ethanone scaffold is shared with several analogs in the evidence. Key variations include:
- Substituents on Piperazine : Cyclopropylthiazole (target compound) vs. sulfonylphenyl (e.g., 7e–7k in ), benzothiazole (e.g., 5i–5l in ), or trifluoromethylphenyl (e.g., MK47 in ).
- Ethanone Modifications: 2-Fluorophenoxy (target) vs. thiophenyl (MK47) or tetrazolyl ().
Table 1: Physicochemical Comparison
*Estimated based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


